1-METHYL-5-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID -

1-METHYL-5-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

Catalog Number: EVT-4834792
CAS Number:
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Telmisartan

Compound Description: Telmisartan (trade name Micardis) is an angiotensin II receptor blocker used to treat hypertension (high blood pressure) []. It is a potent and long-acting antagonist that selectively binds to the AT1 subtype of angiotensin II receptors.

Relevance: Telmisartan shares a core structure with 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, featuring a biphenyl unit connected to a benzimidazole ring through a methylene linker. Both compounds possess a carboxylic acid group, a common pharmacophore in pharmaceuticals. This suggests that modifications around this core structure, particularly substitutions on the benzimidazole ring and the biphenyl moiety, could influence their pharmacological properties [, ].

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids

Compound Description: This class of compounds was synthesized and investigated for potential anti-cancer activity []. They are structurally characterized by a pyrazole ring substituted with a carboxylic acid group at position 4, a methyl group at position 3, and an indole moiety at position 1.

Relevance: While structurally distinct from 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, the presence of the substituted pyrazole-4-carboxylic acid moiety in both highlights a potential area of interest. This suggests that modifications around the pyrazole ring, especially at position 5, and the nature of the substituents can be explored for modulating biological activity. Replacing the indole moiety in these analogues with benzimidazole, similar to the target compound, could provide valuable insights into structure-activity relationships [].

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Compound Description: This series of compounds was designed as potential antifungal agents, demonstrating moderate to excellent activity against various phytopathogenic fungi []. These molecules share a common scaffold of a pyrazole ring with a difluoromethyl group at position 3, a methyl group at position 1, and an amide functionality at position 4.

Relevance: Although the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are structurally diverse compared to 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, they both share a substituted pyrazole ring as a central structural motif. The variations in substituents and their positions on the pyrazole ring, particularly the presence of a carboxylic acid group in the target compound and an amide group in the analogues, underscore the significance of these modifications in dictating biological activity and targeting different therapeutic areas. Exploring hybrid structures incorporating features from both classes could potentially lead to compounds with enhanced antifungal activity or novel biological targets [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid

Compound Description: This compound was unexpectedly synthesized and exhibited notable antimicrobial activity against Listeria monocytogenes and Escherichia coli [].

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Compound Description: This compound's crystal structure has been elucidated [].

Relevance: Structurally, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid is related to 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, sharing a 1-methyl-pyrazole-carboxylic acid core. The differences in substituents and their positions on the pyrazole ring, notably the propyl group at position 3 in 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and the benzimidazole amide moiety at position 5 in the target compound, highlight the impact of these structural variations on their physicochemical properties and potential biological activities. Further investigation into these variations could reveal valuable insights into structure-activity relationships and guide the design of novel derivatives with tailored properties [].

Methyl [5 [[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate

Compound Description: This compound, also known as CDRI Comp. 81-470, shows inhibitory effects on the energy metabolism of parasitic worms Ancylostoma ceylanicum and Nippostrongylus brasiliensis []. It inhibits glucose uptake and ATP production in these parasites.

Relevance: Both methyl [5 [[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate and 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid share a benzimidazole core as a prominent structural feature. This shared motif suggests potential similarities in their binding affinities toward specific biological targets. The variations in substituents and their positions on the benzimidazole ring, specifically the presence of a carbamate group in methyl [5 [[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate and a pyrazole carboxylic acid group in the target compound, highlight the influence of these modifications on their pharmacological profiles and target selectivity. Exploring these structural variations could provide insights into designing novel compounds with enhanced antiparasitic activity or targeting different stages of the parasite life cycle [].

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester methanesulfonate

Compound Description: This compound, also known as BIBR 1048 MS, acts as an oral, direct factor Xa inhibitor developed for the prevention and treatment of thromboembolic disorders [, , , , , , , , , , , , ].

N-(2-Chloro-1-methyl-benzimidazol-5-oyl -1H-)-N-(pyridin-2-yl)-3-amino-propionic acid ethyl ester

Compound Description: This compound serves as a key intermediate in the synthesis of dabigatran, a direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation [].

Relevance: N-(2-chloro-1-methyl-benzimidazol-5-oyl -1H-)-N-(pyridin-2-yl)-3-amino-propionic acid ethyl ester and 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid share a benzimidazole moiety, suggesting potential similarities in their interactions with biological targets. The variations in substituents and their positions on the benzimidazole ring, particularly the presence of a pyrazole carboxylic acid group in the target compound and a chlorine atom in the dabigatran intermediate, highlight how subtle structural changes can significantly impact their pharmacological profiles and therapeutic applications [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds was synthesized and assessed for antibacterial activity [].

Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

Compound Description: This compound represents a potent and orally bioavailable Factor XIa (FXIa) inhibitor, part of a promising class of novel anticoagulants with potential advantages over traditional therapies [].

Relevance: Although structurally distinct from 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, both compounds share a common motif of a substituted pyrazole ring linked to an amide group. This suggests that the pyrazole-amide moiety might play a crucial role in their binding interactions with biological targets. The variations in substituents and their positions on the pyrazole ring, particularly the presence of a carboxylic acid group in the target compound and an amino group in the FXIa inhibitor, highlight how modifications to this core structure can influence pharmacological activity and target specificity [].

-[amino]propionic acid ethyl ester

Relevance: This compound is highly relevant as a closely related analog of the target compound, 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. The main structural difference lies in the presence of a pyridyl group instead of a propyl group attached to the benzimidazole moiety. This subtle change might influence the molecule's physicochemical properties, binding affinity, and overall pharmacological profile. Comparing the activity and properties of this analog with the target compound could provide valuable insights into the structure-activity relationship and guide further optimization efforts [].

Trans- and Cis-3-(1-methyl-1H-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acids

Compound Description: This research focuses on the stereoselective synthesis of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids [, ]. The carboxylic acid group is subjected to various transformations, leading to diverse tetrahydroisoquinolinones with potential pharmacological significance.

Relevance: Though structurally different from 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, the focus on tetrahydroisoquinoline-4-carboxylic acids highlights the relevance of carboxylic acid derivatives in drug discovery. This emphasizes the importance of exploring modifications and transformations of the carboxylic acid functionality in the target compound to potentially enhance its activity, selectivity, or other pharmacological properties. Additionally, incorporating structural elements from these tetrahydroisoquinoline derivatives into the target compound could be explored for modulating its activity or targeting different biological pathways [, ].

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

Compound Description: These compounds are cephalosporin derivatives designed as potential broad-spectrum antibiotics []. The synthesis utilizes a novel protocol that avoids the use of toxic reagents, enabling the facile introduction of various substituents at specific positions of the cephalosporin scaffold.

Relevance: Though structurally distinct from 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, the emphasis on developing a versatile synthetic route for introducing diverse substituents in these cephalosporins highlights the importance of synthetic accessibility in drug discovery. It encourages exploring similar strategies to efficiently synthesize a library of analogs of the target compound with varying substituents on the benzimidazole, pyrazole, or carboxylic acid moieties to optimize its pharmacological profile [].

5- and 3-Hydroxy-N-aryl-1H-pyrazole-4-carboxylates

Compound Description: This research explores a series of regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates and their acyclic precursors as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) []. The study investigates the binding interactions of these compounds with PfDHODH and evaluates their inhibitory activity.

Relevance: The 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates are structurally related to 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, sharing a 1H-pyrazole-4-carboxylate core. The differences in substituents and their positions on the pyrazole ring, specifically the presence of a benzimidazole amide moiety at position 5 in the target compound and various aryl and alkyl substituents in the investigated compounds, underline the influence of these structural variations on their biological activities and target specificity. These structural similarities suggest that modifications on the pyrazole ring of the target compound, especially at positions 3 and 5, could impact its interaction with biological targets and potentially lead to the discovery of novel derivatives with desirable pharmacological properties, such as antimalarial activity [].

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate

Compound Description: This compound acts as a corrosion inhibitor for mild steel in acidic environments [].

Relevance: While structurally different from 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate features a substituted pyrazole ring. The presence of different substituents and their positions on the pyrazole ring, along with the ester functionality, highlights how structural modifications can significantly alter a compound's properties and its application in diverse fields, even beyond traditional pharmaceutical contexts [].

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound, SR144528, is a cannabinoid receptor CB2 antagonist []. Research on this compound revealed the importance of its amide functional group and aromatic stacking interactions for its high affinity and efficacy toward the CB2 receptor.

5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Compound Description: This compound exhibits a distinct self-assembly behavior in the presence of water, forming a unique water-mediated structure []. This property is attributed to specific hydrogen bonding interactions between the compound and water molecules.

Relevance: Both 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester and 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid share a core structure consisting of a benzimidazole group and a pyrazole carboxylic acid moiety. This similarity suggests that the target compound might also exhibit unique interactions with water molecules, potentially influencing its solubility, stability, and bioavailability. Understanding these interactions could be crucial for optimizing the target compound's formulation and delivery [].

5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

Compound Description: This compound demonstrates promising antimicrobial and antioxidant activities []. It was synthesized through a multistep process involving cycloaddition, hydrazide formation, and final cyclization.

Relevance: Structurally, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one shares a substituted pyrazole ring with 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, indicating a potential commonality in their interactions with specific biological targets. The variations in substituents and their positions on the pyrazole ring, along with the presence of a pyrazolone ring in the former, highlight how structural modifications can significantly influence a compound's properties and its potential applications in various therapeutic areas [].

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

Compound Description: This class of compounds displays notable anti-tobacco mosaic virus (TMV) activity []. The compounds target the TMV PC protein and exhibit various modes of action against the virus.

Relevance: Although structurally diverse from 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, the 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives share a substituted pyrazole ring as a central structural element. This suggests that modifications around the pyrazole ring, particularly at positions 1, 3, 4, and 5, can significantly impact biological activity and potentially lead to compounds with diverse therapeutic applications, such as antiviral activity. Exploring hybrid structures incorporating features from both classes could uncover novel compounds with enhanced antiviral activity or different target specificity [].

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic Acids

Compound Description: This group of compounds represents a class of cephalosporins with broad-spectrum antibacterial activity, including against Pseudomonas aeruginosa []. The study highlights the impact of stereochemistry and different N-acyl substituents on their in vitro activity.

1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester

Compound Description: This compound is synthesized through aza-Michael addition, a common reaction for creating β-amino carbonyl compounds often used as building blocks for various bioactive molecules, including peptide analogs and precursors to amino acids, amino alcohols, diamines, and lactams [].

Relevance: The presence of the pyrazole-3-carboxylic acid methyl ester moiety in 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester and the pyrazole-4-carboxylic acid moiety in 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid suggests that both molecules could share similar binding modes with certain biological targets. The variations in the substituents and their positions on the pyrazole ring highlight the impact of these structural modifications on their pharmacological profiles and potential therapeutic applications [].

2-Ethyoxyl-1-{[2′-(5-carbonyl-4,5-dihydro-1,2,4-oxadiazole-3-yl) xenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid

Compound Description: This compound, Azilsartan, is an angiotensin II receptor blocker used to treat hypertension [].

Relevance: This compound shares a benzimidazole core structure with 1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. The presence of carboxylic acid groups in both molecules suggests potential similarities in their binding affinities and interactions with biological targets. The key structural difference lies in the additional substitutions on the benzimidazole ring and the presence of a 1,2,4-oxadiazole ring in 2-ethyoxyl-1-{[2′-(5-carbonyl-4,5-dihydro-1,2,4-oxadiazole-3-yl) xenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid, highlighting the impact of these variations on their pharmacological profiles and therapeutic applications [].

6-Nitro-1H-benzo[d]oxazol/thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazole-6-yl)ureas/carboxamides

Compound Description: These compounds are a novel class of molecules synthesized and characterized for their potential antimicrobial activities []. They feature diverse urea and carboxamide derivatives incorporating benzo[d]oxazole/thiazole moieties, and their synthesis involves multistep procedures.

Properties

Product Name

1-METHYL-5-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

IUPAC Name

1-methyl-5-[(1-propylbenzimidazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

InChI

InChI=1S/C16H17N5O3/c1-3-8-21-12-7-5-4-6-11(12)18-16(21)19-14(22)13-10(15(23)24)9-17-20(13)2/h4-7,9H,3,8H2,1-2H3,(H,23,24)(H,18,19,22)

InChI Key

QOJAFQCCWXBGIS-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3C)C(=O)O

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.